6,7-Dihydro-5h-benzo[c]carbazole
Description
Contextualization within the Carbazole (B46965) Chemical Class
To fully appreciate the properties and applications of 6,7-Dihydro-5H-benzo[c]carbazole, it is essential to first understand the fundamental nature of carbazoles.
General Characteristics of Carbazole Heterocycles
Carbazoles are a class of aromatic heterocyclic organic compounds. wikipedia.org Their core structure is tricyclic, composed of two six-membered benzene (B151609) rings fused to a five-membered nitrogen-containing ring. wikipedia.orgnumberanalytics.com This arrangement is based on the indole (B1671886) structure, with an additional benzene ring fused to the five-membered ring. wikipedia.org First isolated from coal tar, carbazole and its derivatives have become integral to various fields of chemical research. nih.govrsc.org
The key features of carbazole heterocycles include:
Aromaticity and Stability: The extensive π-conjugated system within the carbazole framework imparts significant aromatic character and stability to the molecule. scholarena.com
Electronic Properties: Carbazoles are known for their desirable electronic and charge-transport properties, making them valuable in materials science. scholarena.com They are often electron-rich and can act as electron donors. researchgate.net
Reactivity: The carbazole ring can be functionalized at several positions, most commonly at the 3, 6, and 9 (nitrogen) positions, allowing for the synthesis of a wide array of derivatives with tailored properties. researchgate.net
Biological Activity: Many carbazole derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net
Significance of Benzo[c]carbazole Frameworks in Research
The fusion of an additional benzene ring to the carbazole core, creating benzocarbazoles, further expands the chemical space and potential applications of this class of compounds. Benzo[c]carbazole, in particular, possesses a distinct angular fusion that influences its electronic and steric properties.
The significance of benzo[c]carbazole frameworks in research is highlighted by their application in:
Materials Science: Benzo[c]carbazole derivatives are investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices due to their unique photophysical properties. google.comrsc.org
Medicinal Chemistry: The benzo[c]carbazole scaffold is a key component in the development of new therapeutic agents. For example, derivatives have been synthesized and evaluated for their potential in cancer therapy. nih.gov
Synthetic Chemistry: The development of novel synthetic routes to construct the benzo[c]carbazole skeleton is an active area of research, often involving sophisticated chemical transformations. rsc.org
Scope and Academic Relevance of this compound Research
The academic relevance of this compound stems from its role as a versatile building block and a subject of fundamental chemical inquiry. Research involving this specific compound has touched upon various aspects of chemistry.
The synthesis of this compound itself can be achieved through methods such as the Fischer indole synthesis, a classic reaction in organic chemistry. For instance, the reaction of 2-tetralone (B1666913) with phenylhydrazine (B124118) hydrochloride can yield the carbazole framework. google.com
Furthermore, this compound serves as a crucial intermediate in the synthesis of more complex molecules. It has been utilized in the preparation of derivatives with potential applications in medicinal chemistry, such as in the development of antimalarial compounds and inhibitors of enzymes like HDAC6. nih.govnih.gov The partially saturated ring in this compound offers a site for further chemical modification, allowing for the introduction of various functional groups to fine-tune the properties of the final product.
The study of its derivatives has also contributed to a deeper understanding of structure-activity relationships, where the three-dimensional shape and electronic properties of the molecule are correlated with its biological or material function.
Below is a table summarizing some key properties of this compound:
| Property | Value |
| CAS Number | 5425-53-6 bldpharm.com |
| Molecular Formula | C₁₆H₁₃N bldpharm.com |
| Molecular Weight | 219.28 g/mol bldpharm.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5425-53-6 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
6,7-dihydro-5H-benzo[c]carbazole |
InChI |
InChI=1S/C16H13N/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-8,17H,9-10H2 |
InChI Key |
OQTPUPBFASAWRJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C31)C4=CC=CC=C4N2 |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)C4=CC=CC=C4N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6,7 Dihydro 5h Benzo C Carbazole and Its Derivatives
Direct Assembly and Cyclization Strategies
Direct construction of the carbazole (B46965) core often involves the formation of key carbon-carbon bonds through cyclization reactions, sometimes followed by an aromatization step.
Diels-Alder Reactions for Dihydrobenzo[c]carbazole Core Construction
The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has been effectively employed to construct the foundational structure of benzo[c]carbazole derivatives. rsc.org This cycloaddition typically involves the reaction of a diene with a dienophile. In the context of carbazole synthesis, vinylindoles often serve as the diene component.
One-pot methodologies have been developed that utilize the Diels-Alder reaction of 3-vinylindoles with dienophiles like chalcones. beilstein-journals.org The initial reaction leads to the formation of a complex mixture of tetrahydrocarbazole diastereoisomers. beilstein-journals.org These intermediates represent the dihydro-benzo[c]carbazole core, which can then be subjected to aromatization. This approach is valuable for creating polyfunctionalized carbazoles from readily available indole (B1671886) starting materials. beilstein-journals.org A library of heteroatom-fused benzo[c]carbazole derivatives has been successfully constructed utilizing this effective reaction. rsc.org
Table 1: Synthesis of Polysubstituted Carbazoles via Diels-Alder and Oxidation
| Entry | Dienophile (Chalcone) | Product | Yield (%) |
|---|---|---|---|
| 1 | Chalcone | 1,2,3,4-tetraphenyl-9H-carbazole | 85 |
| 2 | 4-Methylchalcone | 2-(4-methylphenyl)-1,3,4-triphenyl-9H-carbazole | 82 |
| 3 | 4-Methoxychalcone | 2-(4-methoxyphenyl)-1,3,4-triphenyl-9H-carbazole | 80 |
| 4 | 4-Chlorochalcone | 2-(4-chlorophenyl)-1,3,4-triphenyl-9H-carbazole | 88 |
Data sourced from a study on one-pot reactions of 3-(indol-3-yl)-1,3-diphenylpropan-1-ones with chalcones, which proceeds through a Diels-Alder mechanism. beilstein-journals.org
FeCl₃-Mediated Cyclization Approaches to Benzo[c]carbazoles
Iron(III) chloride (FeCl₃) has emerged as a cost-effective and efficient reagent for promoting the cyclization of triene frameworks to form carbazole and benzo[c]carbazole systems. researchgate.netx-mol.com This method provides an alternative to traditional palladium-on-carbon (Pd/C) catalyzed thermal electrocyclization, which can suffer from inconsistent catalyst quality and harsh reaction conditions. researchgate.net
The synthesis of benzo[c]carbazoles using this approach involves the FeCl₃-mediated electrocyclization of 3-aryl-2-vinylindoles. researchgate.netresearchgate.net These starting materials are typically prepared via a multi-step sequence involving Wittig-Horner and Suzuki coupling reactions. researchgate.net The subsequent cyclization with anhydrous FeCl₃ in a solvent like anhydrous DMF at reflux proceeds smoothly to afford the desired benzo[c]carbazole derivatives in good yields. researchgate.netresearchgate.net This strategy has proven effective for a variety of substituted substrates. researchgate.net
Table 2: FeCl₃-Mediated Synthesis of Benzo[c]carbazoles
| Entry | Starting Material (3-aryl-2-vinylindole) | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-styryl-3-phenyl-1-(phenylsulfonyl)indole | 11-phenyl-7-(phenylsulfonyl)-7H-benzo[c]carbazole | 75 |
| 2 | 2-styryl-3-(p-tolyl)-1-(phenylsulfonyl)indole | 2-methyl-11-phenyl-7-(phenylsulfonyl)-7H-benzo[c]carbazole | 78 |
| 3 | 3-(4-methoxyphenyl)-2-styryl-1-(phenylsulfonyl)indole | 2-methoxy-11-phenyl-7-(phenylsulfonyl)-7H-benzo[c]carbazole | 72 |
| 4 | 3-(4-chlorophenyl)-2-styryl-1-(phenylsulfonyl)indole | 2-chloro-11-phenyl-7-(phenylsulfonyl)-7H-benzo[c]carbazole | 76 |
Data adapted from research on FeCl₃-mediated cyclization of triene frameworks. researchgate.net
Intramolecular Dehydro Diels-Alder Reactions for Benzannulated Carbazoles
A sophisticated variation of the Diels-Alder reaction involves an intramolecular dehydro Diels-Alder (IDDA) reaction of ynamides. acs.orgnih.gov This strategy has been successfully applied to the synthesis of various benzannulated carbazoles, including benzo[b]- and dibenzo[a,c]carbazoles. acs.orgnih.gov The ynamide starting materials can be prepared in a few steps from commercially available compounds like o-iodoaniline. acs.org The IDDA reaction itself proceeds to generate the carbazole nucleus in moderate to good yields, offering a flexible route to complex carbazole systems. acs.org
Dehydrogenation of 6,7-Dihydro-5H-benzo[c]carbazole to Aromatic Carbazole Systems
Many synthetic routes, particularly those involving Diels-Alder reactions, initially produce a saturated or partially saturated carbazole core, such as a tetrahydrocarbazole. beilstein-journals.org This intermediate corresponds to a dihydro-benzo[c]carbazole system. To obtain the fully aromatic carbazole, a dehydrogenation (aromatization) step is required.
A common and effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Following the initial cycloaddition, the resulting tetrahydrocarbazole intermediates can be oxidized with DDQ at room temperature. beilstein-journals.org This process removes hydrogen atoms, creating the double bonds necessary for the aromatic system and yielding the final, stable carbazole derivative in high yields. beilstein-journals.org
Catalytic Approaches in this compound Synthesis
Transition metal catalysis, especially with palladium, has revolutionized the synthesis of complex heterocyclic molecules by enabling the direct and selective formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed C-H Annulation Reactions for Benzo[c]carbazoles
Palladium-catalyzed C-H activation and annulation reactions represent a highly atom- and step-economical strategy for constructing benzo[c]carbazole derivatives. acs.org A notable method involves the regioselective Pd-catalyzed C-H [4+2] benzannulation of N-unprotected 3-arylindoles with external 1,3-dienes. researchgate.netacs.org
This transformation proceeds through an elegant domino sequence. The mechanism involves a Pd-catalyzed carbopalladation of the 1,3-diene, followed by a direct C2-H allylation of the indole ring. researchgate.netacs.org The final step can be controlled by the choice of solvent. Depending on the conditions, a subsequent oxidation or reduction step can be performed to yield a diverse library of C6-substituted benzo[c]carbazoles or their dihydro- counterparts in moderate to good yields. researchgate.netacs.org This tandem C-H functionalization and C-N bond formation approach offers a powerful and flexible route for assembling unsymmetrical carbazoles from designed biaryl amide substrates. nih.gov The choice of catalyst and oxidant system, such as Pd(OAc)₂ with Cu(OAc)₂, is crucial for the reaction's success. nih.gov
Table 3: Palladium-Catalyzed Annulation of 3-Arylindoles
| Entry | 3-Arylindole | 1,3-Diene | Product Type | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Phenylindole | 1-Phenyl-1,3-butadiene | C6-Styryl-benzo[c]carbazole | 72 |
| 2 | 3-(p-Tolyl)indole | 1-Phenyl-1,3-butadiene | C6-Styryl-benzo[c]carbazole | 75 |
| 3 | 3-(p-Methoxyphenyl)indole | 1,3-Hexadiene | C6-Alkyl-dihydrobenzo[c]carbazole | 68 |
| 4 | 3-Phenylindole | 1,3-Pentadiene | C6-Alkyl-dihydrobenzo[c]carbazole | 70 |
Illustrative yields based on the described methodology for Pd-catalyzed C-H [4+2] annulation. researchgate.netacs.org
Brønsted Acidic Carbonaceous Material Catalysis in Carbazole Synthesis
A novel and environmentally friendly approach to carbazole synthesis involves the use of Brønsted acidic carbonaceous materials as solid acid catalysts. nih.govresearchgate.netrsc.org These catalysts, which can be derived from renewable sources like rice husks, offer several advantages, including low cost, low toxicity, high stability, and reusability. nih.govresearchgate.net
One specific application of this methodology is the synthesis of benzo[a]carbazole derivatives through the intramolecular cyclization of 3-cyanoacetamide pyrrole (B145914) precursors. nih.gov The catalyst, an amorphous carbon with a sulfonic acid core (AC-SO3H), possesses various acidic sites on its surface, including carboxylic, phenolic, and sulfonic acids, contributing to its high catalytic activity. nih.govresearchgate.netrsc.org The reaction is typically carried out in a high-boiling solvent such as DMSO at elevated temperatures, leading to the desired benzo[a]carbazole product in good yields. nih.gov
The general procedure involves heating a mixture of the 3-cyanoacetamide pyrrole scaffold and the AC-SO3H catalyst. nih.gov After the reaction is complete, the solid catalyst can be easily separated from the reaction mixture by filtration, simplifying the purification process. nih.gov This method represents a significant advancement in the synthesis of benzo-fused carbazoles by avoiding the use of corrosive and hazardous traditional acid catalysts.
In a related strategy, disubstituted carbazoles can be synthesized from o-haloanilines and terminal alkynes in a two-step process that concludes with a p-toluenesulfonic acid (p-TSA·H2O)-catalyzed carbazole formation. rsc.org This highlights the broader utility of Brønsted acid catalysis in the final ring-closing step to form the carbazole nucleus. rsc.org
Metal-Catalyzed Carbene Transfer Reactions for Carbazole Derivatives
Metal-catalyzed carbene transfer reactions have become a prominent strategy for the C-H functionalization of various organic molecules, including carbazoles. nih.govnih.gov This method allows for the direct introduction of new carbon-carbon bonds, offering a powerful tool for the synthesis of functionalized carbazole derivatives. nih.gov While traditional methods often focus on single C-H functionalization, recent advancements have demonstrated the potential for multiple C-H functionalizations. nih.gov
Gold catalysts, in particular, have shown unique reactivity in promoting multiple C-H functionalization of carbazole heterocycles with aryldiazoacetates. nih.gov This approach can introduce up to six carbene fragments onto polycarbazole frameworks. nih.gov Furthermore, by using "linchpin" reagents containing two carbene precursors, it is possible to link two carbazole units, opening up new avenues for the synthesis of polycarbazoles. nih.gov A one-pot, stepwise approach even allows for the introduction of two different carbene fragments, enabling orthogonal deprotection and further derivatization. nih.gov
The choice of metal catalyst is crucial in controlling the reactivity and selectivity of the carbene transfer reaction. nih.gov Besides gold, other precious metal catalysts like Rh(II) and Pd(II) are also effective for single C-H functionalization. nih.gov The carbene precursors are typically diazo compounds, which can be generated from hydrazones. nih.gov
While not exclusively focused on this compound, these carbene transfer methodologies provide a versatile platform for the synthesis of a wide array of substituted carbazole derivatives, which could be adapted for the specific functionalization of the benzo[c]carbazole skeleton.
Post-Synthetic Modifications and Derivatization Strategies
Functionalization of the Tricyclic Skeleton
The functionalization of the pre-formed tricyclic carbazole skeleton is a critical strategy for accessing a diverse range of derivatives with tailored properties. researchgate.net Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups at various positions of the carbazole ring system. chim.it This approach allows for site-selective modifications, including alkylation, arylation, alkenylation, alkynylation, and amidation. chim.it
For instance, palladium-catalyzed reactions have been employed for the C-H functionalization of carbazoles, enabling the introduction of various substituents. chim.it Similarly, rhodium(III)-catalyzed C-H activation has been used for the site-selective alkylation of carbazoles. chim.it These methods offer a more atom- and step-economical alternative to traditional synthetic approaches that often require pre-functionalized starting materials.
Beyond C-H activation, other methods for functionalizing the carbazole core include electrophilic substitution reactions and metal-halogen exchange followed by reaction with an electrophile. The specific positions that can be functionalized (e.g., C-1, C-2, C-3, C-4, C-6, C-7, and N-9) can be controlled by the choice of reagents and reaction conditions. chim.it This allows for the synthesis of a wide variety of carbazole derivatives with diverse electronic and steric properties.
Amidation and Esterification Reactions for Benzo[c]carbazole Derivatives
Amidation and esterification reactions are fundamental transformations in organic synthesis for introducing amide and ester functionalities, respectively. These reactions are crucial for the derivatization of benzo[c]carbazole scaffolds bearing carboxylic acid or amine groups.
A variety of methods can be employed for these transformations. For example, the coupling of carboxylic acids with amines or alcohols can be facilitated by coupling reagents. Recent developments have focused on organocatalytic approaches, such as the use of chiral Brønsted acids to achieve atroposelective amidation and esterification. researchgate.netthieme-connect.de
Imidazole carbamates and ureas have been introduced as chemoselective reagents for esterification and amidation. organic-chemistry.org These reagents offer a safer alternative to hazardous reagents like diazomethane (B1218177) and allow for the conversion of a wide range of carboxylic acids to their corresponding esters or amides in high yields. organic-chemistry.org The reactions are generally practical and often require simple aqueous workups for purification. organic-chemistry.org
The traditional method for preparing N-acyl carbazoles involves the reaction of a 9H-carbazole with an acyl chloride or a similar activated acyl derivative in the presence of a base. beilstein-journals.org A more recent one-pot procedure involves the copper-iodide-catalyzed reaction of amides with cyclic diaryliodonium triflates, which allows for the formation of two C-N bonds simultaneously. beilstein-journals.org
Preparation of N-Substituted Benzo[c]carbazole Analogues
The nitrogen atom of the carbazole ring is a common site for substitution, leading to a wide array of N-substituted derivatives with diverse biological and material properties. nih.gov A general and efficient method for the N-substitution of carbazoles involves the reaction of the carbazole with an appropriate electrophile in the presence of a base.
For example, N-alkylated carbazoles can be prepared by reacting the carbazole with an alkyl halide in the presence of a base like sodium hydroxide. nih.gov This straightforward approach has been used to synthesize a variety of N-substituted carbazole-imidazole hybrids. nih.gov
More complex N-substituted analogues can also be prepared. For instance, a series of N-substituted carbazole imidazolium (B1220033) salts have been synthesized by reacting N-substituted carbazole-imidazole hybrids with alkyl or phenacyl bromides. nih.gov Another approach involves a two-pot, three-step synthesis of twisted dibenzocarbazoles, where N-substitution is the final step. acs.org
Spectroscopic Characterization and Structural Elucidation of 6,7 Dihydro 5h Benzo C Carbazole Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 6,7-Dihydro-5H-benzo[c]carbazole and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectra of carbazole (B46965) derivatives show characteristic signals for aromatic and aliphatic protons. For instance, in N-substituted carbazoles, the chemical shifts of the carbazole protons are not significantly altered by the nature of the N-substituent or the solvent used. ipb.pt The protons at positions H-1 and H-8 of the carbazole nucleus typically appear at a downfield region (δ ~ 7-8 ppm) as doublets if there are no adjacent substituents. ipb.pt In the case of 7H-dibenzo[c,g]carbazole, a related polycyclic aromatic compound, distinct proton signals are observed. chemicalbook.com The presence of two rotamers in N-formylcarbazole, due to restricted rotation around the N-CHO bond, can be identified by the appearance of two broad signals for the formyl group in the ¹H NMR spectrum. ipb.pt
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the carbazole ring are sensitive to the electronic effects of substituents. For example, in 3,6-dihalogeno-N-alkyl carbazole derivatives, the chemical shifts of the carbon atoms directly bonded to the halogen (C3 and C6) are significantly affected by the halogen's electronegativity. nih.gov The predicted ¹³C NMR data for unsubstituted N-alkylcarbazoles have been shown to accurately reproduce experimental data. nih.gov The ¹³C NMR spectrum of the parent carbazole shows distinct peaks for its different carbon environments. chemicalbook.comresearchgate.net The chemical shifts of carbons in substituted benzenes and other aromatic systems typically fall within the range of 125-150 ppm. libretexts.org
Advanced 2D NMR techniques such as ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity within complex carbazole alkaloids. These experiments reveal long-range couplings between protons and carbons, aiding in the definitive assignment of the molecular structure. ipb.pt
Below is an interactive table summarizing typical ¹H and ¹³C NMR chemical shifts for carbazole and its derivatives.
| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Multiplicity/Coupling Constant | Solvent |
| Carbazole (H-1, H-8) | ¹H | ~7.0 - 8.0 | d, J ≈ 8 Hz | Acetone-d₆ |
| Carbazole (H-4, H-5) | ¹H | ~7.0 - 8.0 | d, J ≈ 8 Hz | Acetone-d₆ |
| Carbazole (H-2, H-7) | ¹H | ~7.4 | t | CDCl₃ |
| Carbazole (H-3, H-6) | ¹H | ~7.1 | t | CDCl₃ |
| Carbazole (NH) | ¹H | ~11.21 | s | DMSO-d₆ |
| N-ethyl-9H-carbazole (CH₂) | ¹H | 4.46 | q, J = 7.2 Hz | CDCl₃ |
| N-ethyl-9H-carbazole (CH₃) | ¹H | 1.51 | t, J = 7.2 Hz | CDCl₃ |
| Carbazole (C-4a, C-4b) | ¹³C | ~123 | - | CDCl₃ |
| Carbazole (C-9a) | ¹³C | ~139 | - | CDCl₃ |
| 3,6-dibromo-N-alkylcarbazoles (C-Br) | ¹³C | Varies with halogen | - | - |
| 3,6-diiodo-N-alkylcarbazoles (C-I) | ¹³C | Varies with halogen | - | - |
Mass Spectrometry Techniques for Molecular Formula Confirmation
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and confirm the molecular formula of this compound and its analogues. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. beilstein-journals.orgrsc.org
For example, in the synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives, HRMS-ESI (High-Resolution Mass Spectrometry-Electrospray Ionization) was used to confirm the calculated molecular formulas of the synthesized compounds. beilstein-journals.org The observed m/z values were in excellent agreement with the calculated values, providing strong evidence for the proposed structures. beilstein-journals.org Similarly, for novel multifunctional carbazole-based molecules, mass and HRMS spectra were essential for their characterization. beilstein-journals.org
The fragmentation patterns observed in the mass spectra can also provide valuable structural information. The electron ionization (EI) mass spectrum of the parent compound, 7H-benzo[c]carbazole, shows a prominent molecular ion peak, which is characteristic of aromatic compounds. nist.gov
Electronic Absorption and Emission Spectroscopy of Carbazole Derivatives
The photophysical properties of carbazole derivatives, including this compound analogues, are investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide insights into the electronic transitions and excited-state behavior of these molecules.
UV-Vis Absorption Spectroscopy: Carbazole and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. clockss.org The absorption spectra of N-substituted carbazoles are well-resolved and show maxima that are slightly influenced by the nature of the substituent on the nitrogen atom. nih.gov For instance, the absorption maxima for methyl 3-(carbazole-9-yl)propionate are slightly blue-shifted compared to those for 9-(2-ethylhexyl)carbazole. nih.gov The absorption spectra of carbazole-thiophene derivatives show that they primarily absorb in the ultraviolet part of the spectrum. researchgate.net The solvent can also influence the absorption spectra of carbazole derivatives. nih.gov
Fluorescence Spectroscopy: Many carbazole derivatives are highly fluorescent. nih.gov The emission properties are sensitive to the molecular structure and the surrounding environment. For example, the fluorescence of some carbazole-based fluorophores can be quenched in solution but enhanced in the solid state, a phenomenon known as aggregation-induced emission (AIE). nih.gov The emission wavelength can be tuned by modifying the chemical structure. For instance, introducing different substituents on the carbazole ring can lead to shifts in the emission maxima. rsc.org The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be significantly affected by the molecular structure and the presence of impurities. acs.org The solvent polarity can also play a crucial role, with some carbazole derivatives exhibiting solvatochromic changes in their emission spectra. nih.gov
The following table provides a summary of the photophysical properties of some carbazole derivatives.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |
| 9-benzyl-9H-carbazole derivative (Bncz 1) | 220, 256, 306, 356 | - | - |
| 9-benzyl-9H-carbazole derivative (Bncz 2) | 220, 256, 306, 356 | - | - |
| 9-Butyl-3,6-bis(phenylethynyl)-9H-carbazole (1) | 304 | 395 | THF |
| Carbazole-thiophene derivative | - | blue emission | Solution |
| 2-BTCZCS | ~240, ~320, ~385 | 447 | Dichloromethane |
| 5-BTCZCS | ~250, ~290, ~385 | 460 | Dichloromethane |
Infrared (IR) and Vibrational Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its analogues. The vibrational frequencies of different bonds within the molecule give rise to a characteristic IR spectrum.
The IR spectra of carbazole derivatives typically show a strong band corresponding to the N-H stretching vibration in the region of 3100-3410 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed around 3045 cm⁻¹. researchgate.net In N-phenyl-3,6-bis(N-carbazolyl)carbazoles, the t-butyl C-H stretching is found at 2955 cm⁻¹. rsc.org For 3-(2-benzofuroyl)-N-ethyl-9H-carbazole, characteristic bands are observed for C-H stretching (3068, 2972, 2938 cm⁻¹), C=O stretching (1638 cm⁻¹), and C=C stretching (1591 cm⁻¹). beilstein-journals.org The IR spectra of halogen-substituted carbazoles and their N-acetic and propionic acid derivatives have been recorded and many of the vibrational bands have been assigned. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR spectroscopy to aid in the assignment of vibrational modes. rsc.org
The table below summarizes some characteristic IR absorption frequencies for carbazole derivatives.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3410 |
| Aromatic C-H | Stretching | ~3045 |
| Aliphatic C-H | Stretching | 2972, 2938 |
| C=O (Ketone) | Stretching | ~1638 |
| C=C (Aromatic) | Stretching | ~1591 |
| C-N | Stretching | ~1446 |
Advanced Spectroscopic Techniques for Stereochemical Analysis (e.g., Chiral HPLC, Chiral NMR)
For chiral analogues of this compound, which can exist as enantiomers, specialized techniques are required to determine their stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for the separation and analysis of enantiomers. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. Chiral HPLC methods have been successfully developed for the separation of the enantiomers of reduced benfluron, a potential antineoplastic agent with a benzo[c]fluorene structure, which is related to benzo[c]carbazole. researchgate.net The separation of enantiomers of 2,3,4,9-tetrahydro-1H-carbazole-4-carboxylic acid amide derivatives has also been reported. google.com The choice of the chiral column and the mobile phase composition are critical for achieving successful enantiomeric resolution. researchgate.net
Chiral NMR Spectroscopy: Chiral NMR spectroscopy is another technique used for the analysis of enantiomers. This can be achieved by using chiral solvating agents or chiral derivatizing agents that induce diastereomeric interactions, leading to separate NMR signals for the two enantiomers. Variable Temperature NMR (VT-NMR) studies have been employed to determine the rotational barrier of the aryl-aryl bond in a biphenylazepine, a conformationally flexible chiral molecule. mdpi.com
The development of these advanced spectroscopic methods is crucial for understanding the three-dimensional structure of chiral this compound analogues and for studying their stereospecific interactions in biological systems.
Chemical Reactivity and Transformation Pathways of 6,7 Dihydro 5h Benzo C Carbazole
Aromatization and Dehydrogenation Reactions of the Dihydro System
The conversion of the 6,7-dihydro-5H-benzo[c]carbazole framework to the corresponding aromatic 7H-benzo[c]carbazole is a key transformation, as it leads to a fully conjugated and more stable polycyclic aromatic system. This aromatization is typically achieved through dehydrogenation reactions.
One direct method for the aromatization of 6,7-dihydrobenzo[c]carbazoles occurs during their synthesis. In a study detailing the Diels-Alder reaction between 2-alkenylindoles and arynes to form the dihydrobenzo[c]carbazole scaffold, it was observed that conducting the reaction under an oxygen atmosphere leads directly to the oxidized, fully aromatic benzo[c]carbazole product in a one-step process. nih.gov
In addition to in-situ air oxidation, various chemical oxidizing agents can be employed for the dehydrogenation of similar dihydro-heterocyclic systems, suggesting their applicability to this compound. For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are potent oxidants used for the aromatization of partially saturated cyclic compounds. rsc.orgresearchgate.net Another example is the use of phenyliodine(III) diacetate (PhI(OAc)2) for the oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines to their aromatic counterparts, a strategy that could potentially be adapted for the dehydrogenation of dihydrobenzo[c]carbazoles. nih.gov The choice of oxidant and reaction conditions can be critical, as demonstrated in the synthesis of certain benzo[c] nih.govnih.govnaphthyridine-6-ones where potassium persulfate (K2S2O8) mediates a cascade dehydrogenative aromatization. researchgate.net
The following table summarizes common dehydrogenation reagents used for the aromatization of heterocyclic systems, which are potentially applicable to this compound.
| Reagent | Description | Reference |
| Oxygen (O2) / Air | Can be used for in-situ aromatization during synthesis. | nih.gov |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | A strong oxidant commonly used for dehydrogenation reactions. | rsc.orgresearchgate.net |
| Phenyliodine(III) diacetate (PhI(OAc)2) | A hypervalent iodine reagent capable of oxidizing dihydro-heterocycles. | nih.gov |
| Potassium persulfate (K2S2O8) | Used in cascade reactions involving dehydrogenative aromatization. | researchgate.net |
| Palladium-on-charcoal (Pd/C) | Can be used in boiling solvents for dehydrogenation. | researchgate.net |
Interconversion Reactions of Functional Groups
The functionalization of the this compound scaffold allows for the tuning of its physical and chemical properties. The introduction and subsequent interconversion of functional groups are key to developing derivatives with specific characteristics. The carbazole (B46965) framework, in general, is a versatile scaffold for derivatization. nih.gov
One direct example on the related benzo[c]carbazole system is the formation of benzo[c]carbazole-5-carboxamide derivatives, which demonstrates the possibility of introducing and modifying functional groups on the nitrogen atom. nih.gov General principles of functional group interconversions are widely applicable to the aromatic portions of the dihydrobenzo[c]carbazole molecule. researchgate.netfigshare.com For example, iodo-substituted derivatives can undergo palladium-catalyzed cross-coupling reactions such as Suzuki, Negishi, Sonogashira, and Heck reactions to form new carbon-carbon bonds. researchgate.netfigshare.com Nitro groups can be reduced to aniline (B41778) derivatives, which can then be further functionalized through alkylation or acylation. researchgate.netfigshare.com
The carbazole nitrogen itself can be a site for functionalization. For example, reactions of carbazole with dimethyl alkanedisulfonates in the presence of a base like sodium hydride can lead to N-alkylation. researchgate.net The amide-based receptors derived from carbazole highlight the importance of functional groups at various positions for creating molecules with specific binding properties. nih.gov
The table below provides examples of common functional group interconversions that could be applied to derivatives of this compound.
| Initial Functional Group | Reagents/Reaction Type | Resulting Functional Group | Reference |
| Iodo (-I) | Pd-catalyzed cross-coupling (e.g., Suzuki) | Aryl, Alkyl, Alkenyl, Alkynyl | researchgate.netfigshare.com |
| Nitro (-NO2) | Reduction (e.g., H2/Pd) | Amino (-NH2) | researchgate.netfigshare.com |
| N-H (on carbazole nitrogen) | Base (e.g., NaH) followed by alkyl halide | N-Alkyl | researchgate.net |
| Carboxylic Acid (-COOH) | SOCl2, then amine | Amide (-CONH-R) | nih.gov |
| Hydroxyl (-OH) | Acyl chloride or alkyl halide | Ester or Ether | researchgate.netfigshare.com |
Regioselective Transformations of the Dihydrobenzo[c]carbazole Core
Regioselective transformations allow for the precise modification of specific positions on the this compound core. The directing effects of the heteroatom and existing substituents play a crucial role in determining the outcome of these reactions. While studies specifically on the dihydro system are limited, the extensive research on the regioselective functionalization of the parent carbazole provides a strong predictive framework.
Transition metal-catalyzed C-H activation and functionalization have emerged as powerful tools for the site-selective modification of carbazoles. chim.it The nitrogen atom of the carbazole can act as a directing group, facilitating C-H activation at specific positions. For example, Rh(III)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds proceeds via an intramolecular C(sp2)-H bond functionalization directed by the indole (B1671886) N-H unit to regioselectively form benzo[a]carbazole derivatives. rsc.org
In the absence of a directing group on the nitrogen, functionalization often occurs at the electron-rich positions of the carbazole nucleus. Gold-catalyzed C-H functionalization of unprotected carbazoles with diazoalkanes shows high selectivity for certain positions. nih.gov The introduction of a directing group onto the carbazole nitrogen can completely alter the regioselectivity of C-H functionalization reactions. chim.it
For the this compound core, electrophilic aromatic substitution would be expected to occur on the electron-rich benzene (B151609) rings, with the positions ortho and para to the nitrogen atom being activated. The precise location of substitution would also be influenced by the steric hindrance imposed by the partially saturated ring. Tandem [3+2] heteroannulation strategies for carbazole synthesis have demonstrated regioselective C-H activation at specific positions of the carbazole precursor, highlighting the fine control that can be achieved. nih.govacs.org
The following table summarizes key concepts in the regioselective functionalization of carbazole systems, which are applicable to the aromatic portions of this compound.
| Reaction Type | Key Factor | Regiochemical Outcome | Reference |
| C-H Activation/Functionalization | Directing group on nitrogen | Functionalization at specific C-H bonds ortho to the directing group. | chim.it |
| C-H Activation/Functionalization | Metal catalyst (e.g., Au, Rh) | High selectivity for specific positions on the carbazole nucleus. | rsc.orgnih.gov |
| Electrophilic Aromatic Substitution | Electronic effects of the carbazole core | Substitution at electron-rich positions. | chim.it |
| Tandem Annulation | Mechanistic pathway of the reaction | High regioselectivity in the formation of the carbazole ring system. | nih.govacs.org |
Research Applications and Potential Translational Avenues Excluding Clinical Outcomes
Optoelectronic and Material Science Applications
The unique electronic structure of the carbazole (B46965) core, characterized by its electron-rich nature and rigid, planar geometry, makes it an ideal building block for materials with tailored optoelectronic properties. nih.govmdpi.com This has led to extensive research into dihydrobenzo[c]carbazole scaffolds and their derivatives for applications in electronic devices and sensing technologies.
Charge Transport Properties in Dihydrobenzo[c]carbazole Scaffolds
The ability of a material to transport electrical charges is fundamental to its application in electronic devices. Carbazole derivatives, including the dihydrobenzo[c]carbazole framework, are well-regarded for their charge-transporting capabilities, particularly as hole-transport materials. mdpi.com The arrangement of carbazole units and the inclusion of various functional groups can significantly influence these properties.
Studies on carbazole-based materials have demonstrated that their charge carrier mobility can be enhanced through molecular design. For instance, research on liquid carbazoles, such as 9-(2-ethylhexyl)carbazole, has shown higher hole mobility compared to polymeric counterparts like poly(N-vinylcarbazole) (PVK). epa.gov This enhancement is attributed to a larger transfer integral and modifications in the distribution of excimer trapping sites. epa.gov Furthermore, the introduction of both electron-donating carbazole moieties and strong electron-accepting groups within the same molecule can create pronounced positive and negative charge distributions, which facilitates electron transport. rsc.org Theoretical and experimental investigations on carbazole-based macrocycles have also highlighted that the inclusion of π-conjugated spacers, such as ethynylene groups, is a viable strategy to improve electronic delocalization and, consequently, charge transport. bohrium.com
| Compound/System | Hole Mobility (cm²/Vs) | Electric Field (V/cm) | Key Finding |
| 9-(2-ethylhexyl)carbazole | 4 x 10⁻⁶ | 2.5 x 10⁵ | Higher mobility than PVK, attributed to larger transfer integral and altered trap distribution. epa.gov |
| Poly(N-vinylcarbazole) (PVK) | 6 x 10⁻⁷ | 2.5 x 10⁵ | Serves as a benchmark for comparison with liquid carbazole derivatives. epa.gov |
| A–D–A′ type ETMs (e.g., 3CNCzOXD, 4CNCzOXD) | Not specified | Not specified | Exhibit 2–3 orders of magnitude higher current than D–A type and 3–5 orders higher than a commercial ETM, indicating efficient electron transport. rsc.org |
Application in Organic Light-Emitting Diodes (OLEDs) and Related Devices
The excellent charge transport properties and high photoluminescence quantum yields of carbazole derivatives make them highly suitable for use in organic light-emitting diodes (OLEDs). rsc.org They can function as host materials, emitters, or charge-transporting layers within the device architecture. rsc.orgnih.gov Fused-ring carbazoles, a category that includes the benzo[c]carbazole structure, are particularly appealing due to their extended π-electron systems, good thermal stability, and tunable frontier orbital energies. rsc.org
Derivatives of carbazole have been successfully incorporated into OLEDs to achieve high efficiency and brightness. For example, devices using specific carbazole derivatives as the emissive layer have demonstrated maximum luminances exceeding 4100 cd/m² and impressive current efficiencies of around 20 cd/A. mdpi.com The versatility of the carbazole scaffold allows for the development of emitters across the color spectrum, including deep blue, by modifying the molecular structure. rsc.org Furthermore, π-extended carbazole derivatives have been developed as host materials for phosphorescent emitters, leading to green-emitting OLEDs with both high efficiency and long operational lifetimes. nih.gov
| Device Configuration/Material | Role of Carbazole Derivative | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Emission Color/Wavelength |
| CZ-1 and CZ-2 | Emissive Layer | 4130 and 4104 | 19.3 and 20.2 | Greenish-Blue (492 nm and 488 nm) mdpi.com |
| TPE-DFCz | Emissive Layer | 3200 | 1.2 | Green (500 nm) mdpi.com |
| H9 Host with FIrpic | Host Material | Not specified | Not specified (EQE of 20.6% for red device) | Sky-Blue/Green/Red nih.gov |
| m1BTCBP and m4BTCBP | Host Material | Not specified | Not specified | Green nih.gov |
Polymeric and Supramolecular Systems derived from Carbazole Scaffolds
The carbazole framework is not limited to small-molecule applications but also serves as a critical component in the development of advanced polymeric and supramolecular systems. nih.gov Its rigid and planar structure facilitates the formation of ordered supramolecular aggregates through π-stacking interactions. nih.gov This has been exploited in the design of synthetic receptors and other complex architectures.
Carbazole-based polymers have shown significant promise as multifunctional materials. For instance, polyaniline derivatives incorporating carbazole units, such as poly(9-methyl-9H-carbazol-3-amine), have been synthesized and demonstrated to have excellent fluorescence properties. nih.gov These polymers can be used for chemical sensing in both solution and solid states. nih.gov In the realm of supramolecular chemistry, carbazole-based receptors have been designed for the selective binding of anions, showcasing the versatility of this scaffold in host-guest chemistry. nih.gov The development of supramolecular drug-delivery systems based on polymeric core-shell architectures also highlights the potential of such organized systems, although specific examples using dihydrobenzo[c]carbazole are less common. nih.gov
Sensing Technologies based on Carbazole Derivatives
The inherent fluorescent properties of many carbazole derivatives make them ideal candidates for the development of chemical sensors. nih.gov The fluorescence of these compounds can be modulated by their interaction with specific analytes, providing a detectable signal.
Carbazole-based fluorescent sensors have been designed for the detection of various species, including anions and acids. nih.govscienceopen.com For example, sensors incorporating both a carbazole unit and a phenol (B47542) group have shown high selectivity and a dramatic fluorescence enhancement in the presence of the dihydrogen phosphate (B84403) anion (H₂PO₄⁻). scienceopen.com The detection limits for these sensors can reach the sub-micromolar range. scienceopen.com Additionally, polymeric carbazole derivatives have been developed as multi-functional chemosensors capable of detecting both acids and amines in solution and in the gas phase. nih.gov This broad applicability underscores the potential of carbazole-based materials in environmental monitoring and other sensing applications. nih.gov
Mechanistic Investigations of Biological Interactions (Pre-Clinical Research Focus)
Beyond materials science, the carbazole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive molecules. acs.org Derivatives of 6,7-Dihydro-5h-benzo[c]carbazole and related structures have been the subject of pre-clinical research to understand their interactions with biological targets.
Enzyme Inhibition Studies (e.g., CK2 inhibition by oxazinocarbazoles)
The inhibition of specific enzymes is a key strategy in the development of new therapeutic agents. Carbazole derivatives have been investigated for their potential to inhibit various enzymes. One notable area of research is the inhibition of protein kinase CK2, an enzyme implicated in various diseases, including cancer.
While specific studies on this compound as a CK2 inhibitor are not prevalent in the provided sources, research on related heterocyclic systems provides valuable insights. For instance, studies on halogenated benzimidazoles and benzotriazoles, which share structural similarities with carbazole derivatives, have identified potent CK2 inhibitors. nih.gov Compounds like TBB (4,5,6,7-tetrabromo-1H-benzotriazole) and DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) are well-known CK2 inhibitors, though they can also affect other kinases. nih.gov The search for more selective inhibitors has led to the development of compounds like K64 (3,4,5,6,7-pentabromo-1H-indazole), which shows significantly higher selectivity for CK2. nih.gov This line of research demonstrates the potential for carbazole-type scaffolds to be tailored for selective enzyme inhibition. More broadly, other carbazole derivatives have been shown to exert antiproliferative effects by inhibiting other enzymes, such as topoisomerase II. nih.gov
Anti-Proliferative Effects in Cell Line Models (e.g., anti-tumor activities in cancer cells)
Derivatives of the benzo[c]carbazole and related carbazole structures have demonstrated significant anti-proliferative effects across a wide range of human cancer cell lines. These studies are crucial in identifying potential new anti-cancer agents and understanding their mechanisms of action.
The anti-tumor potential of these compounds is often linked to their ability to interfere with fundamental cellular processes required for cancer cell growth and survival. For instance, benzo[c]carbazole-5-carboxamide derivatives have shown promising anti-tumor activities. nih.gov The inhibitory effects of these molecules have been documented against various cancer cells, including the human colon carcinoma cell line HCT116. nih.gov
Research has explored a variety of carbazole derivatives, revealing a broad spectrum of activity. The efficacy of these compounds is highly dependent on the specific chemical modifications to the core carbazole structure. For example, some amide-containing carbazole derivatives were tested against nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (NCI-H661), and leukemia (Jurkat) cell lines, though they showed weak to moderate activity. nih.gov In contrast, other derivatives have shown high potency. A carbazole derivative known as MHY407 was found to be active against breast cancer cell lines with an IC₅₀ value of approximately 5 µM. nih.gov Its mechanism involves increasing DNA damage and inducing cell cycle arrest in the S phase. nih.gov
Further studies have identified carbazole derivatives with potent activity against other cancer types. Tetrahydrocarbazole derivatives have shown effectiveness against lung carcinoma (Calu1) with an IC₅₀ of 2.5 nM. nih.gov Trimethoxybenzamide and trimethoxyphenylurea derivatives of 1,4-dimethylcarbazole are potent inhibitors of cell proliferation in acute promyelocytic leukemia (HL60) and a HeLa subline (KB), with IC₅₀ values for one derivative being 5.3 µM and 6.7 µM, respectively. nih.gov This anti-proliferative activity was linked to the inhibition of tubulin polymerization. nih.gov Another derivative, SL-3–19, was highly active against liver cancer (HepG2) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 12 nM and 14 nM, respectively. nih.gov
The mechanisms underlying the anti-cancer effects of carbazole alkaloids are diverse and include DNA intercalation, inhibition of crucial enzymes like topoisomerases and telomerases, and regulation of protein phosphorylation. sci-hub.se For example, the natural carbazole alkaloid ellipticine (B1684216) acts as a topoisomerase II inhibitor and an intercalating agent, leading to DNA breaks that inhibit replication and protein synthesis. nih.gov
Table 1: Anti-Proliferative Activity of Selected Carbazole Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | Observed Effect (IC₅₀) | Reference |
|---|---|---|---|---|
| Benzo[c]carbazole-5-carboxamide derivatives | HCT116 | Colon Carcinoma | Inhibitory effect noted | nih.gov |
| MHY407 | Breast Cancer Cell Lines | Breast Cancer | ~ 5 µM | nih.gov |
| Tetrahydrocarbazole derivative (Compound 3) | Calu1 | Lung Carcinoma | 2.5 nM | nih.gov |
| Trimethoxybenzamide (Compound 15) | HL60 | Acute Promyelocytic Leukemia | 5.3 µM | nih.gov |
| KB | HeLa subline | 6.7 µM | nih.gov | |
| SL-3–19 | HepG2 | Liver Cancer | 12 nM | nih.gov |
| MCF-7 | Breast Cancer | 14 nM | nih.gov | |
| N-Acyl carbazole (Compound 2a) | CAL 27 | Squamous Cell Carcinoma | 0.028 µM | nih.gov |
Anti-Microbial Mechanism Exploration
The carbazole scaffold is a key feature in many compounds exhibiting potent anti-microbial properties. nih.gov Research into 5,6-dihydrobenzo[a]carbazoles, close structural isomers of the title compound, has shown that substitutions on the carbazole ring are critical for their antibacterial activity. nih.gov This highlights the importance of structure-activity relationships in designing effective anti-microbial agents.
Several mechanisms of action have been proposed for the anti-microbial effects of carbazole derivatives. One suggested mechanism is the disruption of the microbial cell membrane. scispace.com Certain carbazole compounds are thought to increase membrane permeability by inhibiting specific enzymatic processes, which leads to an influx of free radicals that compromise the integrity of the bacterial cell. scispace.com
Another significant anti-microbial strategy involves the inhibition of essential microbial enzymes. Dihydrofolate reductase (DHFR) is a key enzyme in the metabolic pathways of bacteria and fungi, responsible for the synthesis of nucleotides. semanticscholar.org Certain dihydrotriazine-containing carbazole derivatives have been identified as inhibitors of DHFR, thereby blocking microbial growth and proliferation. semanticscholar.org
In the context of antifungal activity, a primary target for carbazole derivatives is the ergosterol (B1671047) biosynthesis pathway. indexcopernicus.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Some carbazole compounds act by inhibiting the enzyme sterol 14-α-demethylase, which is crucial for ergosterol production. indexcopernicus.com This disruption leads to the accumulation of toxic sterol intermediates and impairs the function of membrane-bound enzymes, ultimately inhibiting fungal growth. indexcopernicus.com This mechanism is particularly relevant for activity against pathogens like Candida albicans. nih.govmdpi.com Furthermore, some N-alkylated 3,6-dihalogenocarbazoles have shown efficacy against Candida biofilms, which are notoriously difficult to treat. nih.gov
Neuroprotective Activities in Cellular Models
Carbazole-based compounds have emerged as promising agents for neuroprotection in various cellular and preclinical models of neurological disease. The core mechanism often involves protecting neurons from apoptosis (programmed cell death) and reducing oxidative stress. nih.gov
A prominent class of neuroprotective carbazoles are the aminopropyl carbazoles, such as P7C3 and its more potent analog, P7C3A20. nih.gov These compounds have demonstrated significant neuroprotective effects in models of both neurodevelopment and neurodegeneration. Research shows that P7C3 exerts its pro-neurogenic activity by specifically protecting newborn neurons in the hippocampus from apoptosis. nih.gov
In models of neurodegenerative diseases, these compounds have shown substantial efficacy. P7C3A20 protects spinal cord motor neurons from cell death in a mouse model of amyotrophic lateral sclerosis (ALS). nih.gov It also protects mature dopaminergic neurons from the neurotoxin MPTP in a mouse model of Parkinson's disease. nih.govresearchgate.net The neuroprotective efficacy of these compounds has been linked to their ability to inhibit the c-Jun N-terminal kinase 3 (JNK3) pathway, which is involved in neuronal cell death. nih.gov
Another neuroprotective aminopropyl carbazole, designated (-)-P7C3-S243, has been developed with improved drug-like properties, including the ability to cross the blood-brain barrier. researchgate.net It has shown efficacy in protecting developing neurons in hippocampal neurogenesis models and mature neurons in Parkinson's disease models. researchgate.net The investigation of such compounds in cellular models, like the human neuroblastoma SH-SY5Y cell line used in Parkinson's research, helps to elucidate the molecular pathways involved in their neuroprotective action. researchgate.net These studies indicate that carbazole derivatives can mitigate neuronal damage by reducing oxidative stress, inhibiting apoptosis, and promoting neuroregeneration. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
